![molecular formula C4F6O2 B12537669 3,6-Dioxabicyclo[3.1.0]hexane, 1,2,2,4,4,5-hexafluoro- CAS No. 680615-57-0](/img/structure/B12537669.png)
3,6-Dioxabicyclo[3.1.0]hexane, 1,2,2,4,4,5-hexafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dioxabicyclo[310]hexane, 1,2,2,4,4,5-hexafluoro- is a unique chemical compound characterized by its bicyclic structure and multiple fluorine atoms
Vorbereitungsmethoden
The synthesis of 3,6-Dioxabicyclo[3.1.0]hexane, 1,2,2,4,4,5-hexafluoro- typically involves cyclization reactions and catalytic hydrogenation reactions. These methods differ in terms of reaction conditions, yields, and operational difficulties . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3,6-Dioxabicyclo[3.1.0]hexane, 1,2,2,4,4,5-hexafluoro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biochemical pathways and molecular interactions.
Industry: Utilized in the production of specialized materials and chemicals
Wirkmechanismus
The mechanism of action of 3,6-Dioxabicyclo[3.1.0]hexane, 1,2,2,4,4,5-hexafluoro- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the application and the specific conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
3,6-Dioxabicyclo[3.1.0]hexane, 1,2,2,4,4,5-hexafluoro- can be compared with other similar compounds such as:
- 3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione
- 3-Oxabicyclo[3.1.0]hexane-2,4-dione
- 1,2-Cyclopropanedicarboxylic anhydride
These compounds share similar bicyclic structures but differ in their functional groups and fluorination patterns, which can affect their reactivity and applications .
Eigenschaften
CAS-Nummer |
680615-57-0 |
|---|---|
Molekularformel |
C4F6O2 |
Molekulargewicht |
194.03 g/mol |
IUPAC-Name |
1,2,2,4,4,5-hexafluoro-3,6-dioxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C4F6O2/c5-1-2(6,11-1)4(9,10)12-3(1,7)8 |
InChI-Schlüssel |
LEEJBGRIMQGMBF-UHFFFAOYSA-N |
Kanonische SMILES |
C12(C(O1)(C(OC2(F)F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


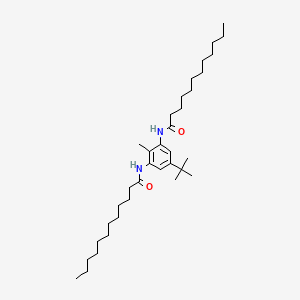
![1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12537594.png)

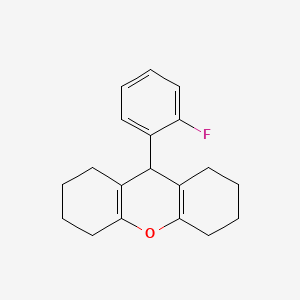
![3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12537618.png)
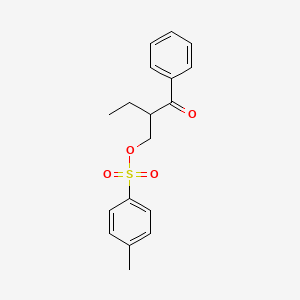
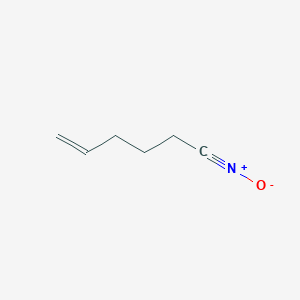

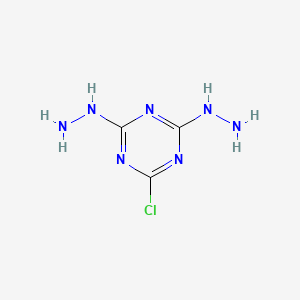

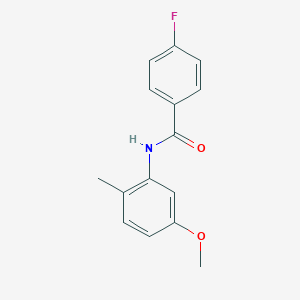

![1-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)oxy]hexadecane](/img/structure/B12537642.png)
![4-[(4-Aminopyrimidin-2-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B12537652.png)
